molecular formula C5H10O4 B14499018 3-Hydroperoxy-3-methylbutanoic acid CAS No. 63401-19-4

3-Hydroperoxy-3-methylbutanoic acid

Cat. No.: B14499018
CAS No.: 63401-19-4
M. Wt: 134.13 g/mol
InChI Key: QEPMBZKMFRKICX-UHFFFAOYSA-N
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Description

3-Hydroperoxy-3-methylbutanoic acid is an organic peroxy acid offered for research purposes. This compound is of significant interest in synthetic organic chemistry, particularly as a reagent for oxidation reactions. Its structure incorporates a reactive hydroperoxy group, making it a potential alternative to other peracids for epoxidation of alkenes or oxidation of other functional groups like sulfides to sulfoxides. Researchers are exploring its use in developing new synthetic methodologies and its kinetic behavior in various solvent systems. As a solid peracid, it may offer handling and stability advantages for specific applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

63401-19-4

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

3-hydroperoxy-3-methylbutanoic acid

InChI

InChI=1S/C5H10O4/c1-5(2,9-8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)

InChI Key

QEPMBZKMFRKICX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)OO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Process Design

The foundational industrial method for HMB synthesis, described in US6090978A, employs a haloform reaction between 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol, DIA) and hypochlorite under tightly controlled conditions. The reaction proceeds via nucleophilic oxidation, where hypochlorite cleaves the ketone group of DIA to form chloroform and HMB. The stoichiometry follows:

$$ \text{C}6\text{H}{12}\text{O}2 + 3\text{NaOCl} \rightarrow \text{C}5\text{H}{10}\text{O}3 + \text{CHCl}_3 + 3\text{NaOH} $$

Critical Process Parameters

  • Temperature Control : Maintaining the reaction mixture below 15°C is imperative to minimize side reactions, achieved through a recirculating cooling loop with an external heat exchanger.
  • pH Management : Post-reaction acidification to pH 3.0–3.2 using hydrochloric acid ensures protonation of HMB, facilitating extraction with ethyl acetate.
  • Solvent Selection : Ethyl acetate is preferred for its high partition coefficient, enabling 85–90% recovery of crude HMB.

Lewis Acid-Catalyzed Synthesis Avoiding Halogenated Reagents

Innovation in Reaction Design

Patent WO2012140276A2 introduces a halogen-free pathway using Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or aluminum chloride (AlCl₃) to catalyze the ring-opening of 4,4-dimethyloxetan-2-one. This method circumvents hazardous halogenated byproducts and operates under milder conditions:

$$ \text{C}5\text{H}8\text{O}2 + \text{H}2\text{O} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} \text{C}5\text{H}{10}\text{O}_3 $$

Operational Advantages

  • Temperature Range : Reactions proceed efficiently at -30°C to 5°C, reducing energy costs compared to cryogenic systems.
  • Solvent Flexibility : Acetone, heptanes, or dichloromethane serve as inert media, with acetone enhancing reaction homogeneity.
  • Continuous Processing : Semi-continuous or continuous modes achieve residence times of 30 minutes to 4 hours, boosting throughput.

Yield and Purity Metrics

This method reports >95% conversion with <2% side products, attributed to the Lewis acid’s selectivity. Post-reaction distillation or chromatography isolates HMB at 98% purity, suitable for pharmaceutical applications.

Impurity Mitigation and Purification Strategies

Identification of Key Impurities

EP3656755A1 highlights 2,3-dihydroxy-3-methylbutanoic acid and residual hypochlorite as primary contaminants in HMB synthesis. These impurities arise from overoxidation and incomplete reaction quenching, respectively.

Advanced Purification Techniques

  • Hypochlorite Quenching : Introducing additional hypochlorite post-reaction oxidizes residual DIA, reducing dihydroxy impurities by 40–60%.
  • Calcium Salt Precipitation : Adding calcium hydroxide precipitates calcium 2,3-dihydroxy-3-methylbutanoate, achieving 99.5% HMB purity after filtration.
  • Thermal Treatment : Heating the crude mixture to 40–200°C for 30 minutes decomposes chlorinated intermediates, enhancing stability during storage.

Economic and Environmental Impact

These steps add <10% to production costs but eliminate downstream purification bottlenecks, reducing solvent waste by 25%.

Comparative Analysis of HMB Synthesis Methods

Parameter Haloform Method Lewis Acid Method Purification-Centric Method
Yield (%) 70–75 90–95 85–90 (post-purification)
Purity (%) 92–95 98 99.5
Reaction Time (h) 6–8 2–4 1–2 (plus 0.5–1 purification)
Byproduct Hazard Chloroform (mutagenic) Non-toxic organics Trace inorganic salts
Scalability Batch-limited Continuous feasible Batch with integrated steps

Chemical Reactions Analysis

Types of Reactions

3-Hydroperoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form carboxylic acids or ketones.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroperoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acetic acid, sulfuric acid.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydroxy-3-methylbutanoic acid.

    Substitution: Derivatives with different functional groups replacing the hydroperoxy group.

Scientific Research Applications

3-Hydroperoxy-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable compound for studying oxidation and reduction mechanisms.

    Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying oxidative stress in cells.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-Hydroperoxy-3-methylbutanoic acid involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group is highly reactive and can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, potentially causing oxidative damage or signaling pathways activation.

Comparison with Similar Compounds

Key Observations :

  • The hydroperoxy derivative has a higher molecular weight and oxygen content than its hydroxy analogs due to the -OOH group.
  • Positional isomers (e.g., 3-hydroxy-2-methylbutanoic acid) exhibit distinct physicochemical properties, such as solubility and acidity, due to branching differences .
2.2 Reactivity and Stability
  • 3-Hydroperoxy-3-methylbutanoic acid: The -OOH group makes it prone to homolytic cleavage, generating free radicals. This property is critical in oxidation reactions but necessitates storage under inert conditions .
  • 3-Hydroxy-3-methylbutanoic acid: The hydroxy analog is more stable, with applications in biodegradable polymers and chiral synthesis. It is less reactive toward oxidation .
  • Ethyl 3-hydroxy-3-methylbutanoate: The ester derivative is volatile and hydrolyzes under acidic/basic conditions to yield the corresponding acid. Its ester group enhances lipophilicity, making it suitable for flavoring agents .

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